molecular formula C11H13ClO3 B1448852 3-(2,5-Dimethoxyphenyl)propanoyl chloride CAS No. 100126-94-1

3-(2,5-Dimethoxyphenyl)propanoyl chloride

Cat. No.: B1448852
CAS No.: 100126-94-1
M. Wt: 228.67 g/mol
InChI Key: XDQIRTSKIHVAPM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,5-dimethoxyphenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl chloride typically involves the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3-(2,5-Dimethoxyphenyl)propionic acid: Formed from hydrolysis.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • 2,5-Dimethoxybenzoyl chloride
  • 3-(2,5-Dimethoxyphenyl)propionamide

Uniqueness

3-(2,5-Dimethoxyphenyl)propanoyl chloride is unique due to its specific reactivity as an acylating agent, which allows for the selective modification of nucleophilic sites in various molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .

Biological Activity

3-(2,5-Dimethoxyphenyl)propanoyl chloride, with the chemical formula C11H13ClO3, is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This compound is characterized by its acyl chloride functional group, which makes it a reactive species capable of participating in numerous chemical reactions, particularly acylation processes.

  • Molecular Formula : C11H13ClO3
  • IUPAC Name : this compound
  • CAS Number : 100126-94-1

The compound is synthesized through the acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of Lewis acid catalysts like aluminum chloride. The reaction occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The biological activity of this compound primarily arises from its role as an acylating agent. It can react with various nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity allows it to modify biological molecules, potentially influencing their function and activity.

Antimicrobial and Antioxidant Activities

Recent studies have explored the antimicrobial and antioxidant properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods .

Case Study: Antimicrobial Screening

A study evaluated a series of synthesized pyrazoles derived from related compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. For example:

CompoundMIC (µg/mL)Activity Type
4f62.5Antifungal
3a62.5Antifungal
4g31.25Antifungal

These findings suggest that modifications to the 2,5-dimethoxyphenyl structure can enhance biological activity .

Antioxidant Activity

The antioxidant potential of related compounds was also assessed. The percentage inhibition of antioxidant activity at varying concentrations was documented as follows:

Concentration (µg/mL)% Inhibition
341.81 ± 0.67
1543.03 ± 0.09
3145.63 ± 0.23
62.546.20 ± 0.19
25046.51 ± 0.45

Such results indicate a promising profile for compounds derived from or related to this compound in antioxidant applications .

Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-(2,5-Dimethoxyphenyl)propionic acid Acid derivativeNon-reactive carboxylic acid group
2,5-Dimethoxybenzoyl chloride Benzoyl derivativeDifferent aromatic substitution
3-(2,5-Dimethoxyphenyl)propionamide Amide derivativeMore stable than acyl chlorides

The acyl chloride functionality in this compound allows for selective reactivity that is not present in its acid or amide counterparts.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQIRTSKIHVAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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